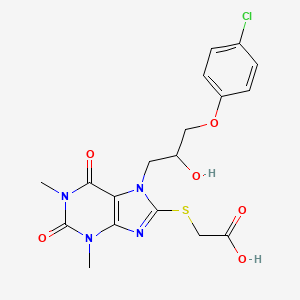

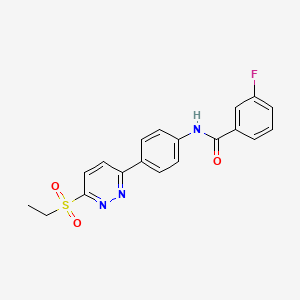

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

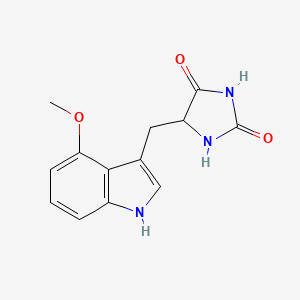

“N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a potent and selective reversible COX-2 inhibitor . It inhibits human and ovine COX-2 with IC 50 of 0.1 μM and 0.625 μM, respectively . It is about 400 times less potent as an inhibitor of human COX-1 and 80 times less potent as an inhibitor of ovine COX-1 .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” involves the reaction of a compound with a general formula with a compound of another formula to produce a compound of the general formula . The compounds described effectively comprise two pharmacologically active parts, one of which is an alcohol, such as N-(4’-hydroxyphenyl)acetamide, with analgesic activity, and the other of which is an acid, such as 5-benzoil-1-methylpyrrole-2-acetic, with strong anti-inflammatory action .Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is similar to that of 4-Acetamidophenol . The linear formula of 4-Acetamidophenol is CH3CONHC6H4OH .Chemical Reactions Analysis

The chemical reactions involving “N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” include the two-step synthesis of paracetamol , the activation of carboxylic acids , and the synthesis of 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” are similar to those of 4-Acetamidophenol . The molecular weight of 4-Acetamidophenol is 151.16 g/mol .Aplicaciones Científicas De Investigación

Fluorescent Properties and Applications

A study involved the synthesis of derivatives that showed fluorescent properties, which were applied as fluorescent whiteners on polyester fibers, indicating the compound's potential in materials science for enhancing the aesthetic and functional attributes of textiles. The compounds demonstrated satisfactory results when applied, showcasing their utility in industrial applications related to fabric processing and manufacturing (Rangnekar & Shenoy, 1987).

Antimicrobial Activity

Another significant application of derivatives of "N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" is in the field of antimicrobial research. A series of novel compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. These compounds exhibited potent antimicrobial properties, suggesting their potential as leads for the development of new antimicrobial agents. This research is crucial in the ongoing fight against microbial resistance and the search for more effective antimicrobial drugs (Incerti et al., 2017).

Synthesis and Characterization for Biological Applications

The synthesis, characterization, and evaluation of derivatives for biological applications highlight the versatility of "N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" in drug development and biological studies. These studies involve detailed synthesis routes leading to compounds with potential biological activities, showcasing the compound's role in facilitating the development of new therapeutics (Talupur et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-11(20)18-13-3-5-14(6-4-13)19-17(21)12-2-7-15-16(10-12)23-9-8-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXDOYHRQSHZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2447119.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2447130.png)

![1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2447134.png)

![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/no-structure.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2447140.png)